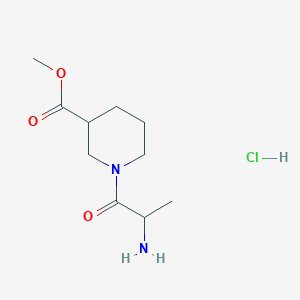

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride

Description

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride is a piperidine-based compound featuring a methyl ester at position 3 and a 2-aminopropanoyl group attached to the piperidine nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Its molecular weight (calculated based on similar compounds) is approximately 235–250 g/mol, with the hydrochloride salt contributing to its crystalline solid state at room temperature.

Properties

IUPAC Name |

methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.ClH/c1-7(11)9(13)12-5-3-4-8(6-12)10(14)15-2;/h7-8H,3-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMQMKJHBOHTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Amino Piperidine Hydrochloride

One foundational intermediate is N-aminopiperidine hydrochloride, prepared via:

- Nitrosation : Piperidine is reacted with sodium nitrite under acidic conditions to yield nitrosopiperidine.

- Reduction : The nitrosopiperidine is reduced using a reducing agent such as iron filings in the presence of hydrochloric acid and water, producing N-aminopiperidine hydrochloride.

This method is efficient and yields the target compound with good purity, as the reduction step converts the nitroso group to the amino group, and hydrochloric acid ensures formation of the hydrochloride salt.

Introduction of the 2-Aminopropanoyl Group

The 2-aminopropanoyl group is introduced via acylation reactions using appropriate acylating agents such as 2-aminopropanoyl chloride or activated esters.

- The piperidine nitrogen is acylated under controlled conditions, often in the presence of a base to neutralize generated acid.

- Reaction solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles.

- Temperature control (typically 0–50°C) is critical to minimize side reactions and ensure selective acylation.

Esterification at the 3-Position

The methyl carboxylate group at the 3-position of the piperidine ring is introduced by esterification:

- Starting from the corresponding carboxylic acid or acid chloride, methylation is achieved using methanol under acidic or catalytic conditions.

- Alternatively, methyl esters can be introduced via transesterification or direct esterification using reagents like diazomethane or methyl iodide in the presence of a base.

Conversion to Hydrochloride Salt

The final compound is converted into its hydrochloride salt to enhance solubility and stability:

- Treatment with hydrochloric acid gas or aqueous hydrochloric acid in an appropriate solvent precipitates the hydrochloride salt.

- The salt formation is typically confirmed by melting point analysis and spectroscopic methods.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation of Piperidine | Piperidine + NaNO2 + HCl (acidic medium) | Water | 0–5 | ~85 | Formation of nitrosopiperidine |

| Reduction to N-aminopiperidine hydrochloride | Fe filings + HCl + heat (boiling 15 min) | Water | 100 (reflux) | ~90 | Efficient reduction and salt formation |

| Acylation with 2-aminopropanoyl chloride | 2-aminopropanoyl chloride + base (e.g., triethylamine) | THF or DCM | 0–25 | 75–85 | Controlled acylation on N-position |

| Esterification to methyl ester | Methanol + acid catalyst or methyl iodide + base | Methanol or DCM | 25–50 | 80–90 | Formation of methyl carboxylate |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Ethanol or ether | Ambient | Quantitative | Salt precipitation and isolation |

Research Findings and Optimization

- The use of iron filings and hydrochloric acid for reduction is preferred due to mild conditions and high selectivity, avoiding over-reduction or side reactions.

- Acylation steps require careful control of stoichiometry and temperature to prevent diacylation or polymerization.

- Esterification yields are optimized by using excess methanol and removal of water to drive equilibrium toward ester formation.

- Hydrochloride salt formation improves compound handling and is essential for pharmaceutical formulation.

Comparative Analysis of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Note: Values marked with () are estimated based on analogous structures due to incomplete evidence.*

Key Observations:

Substituent Impact on Solubility and Stability: The anthraquinone-sulfonyl derivative (512.06 g/mol) exhibits thermal instability (decomposition at 64–67 °C), likely due to the electron-withdrawing sulfonyl group . The tert-BOC-protected analog (202.26 g/mol) demonstrates reduced solubility compared to the target compound, attributed to the hydrophobic tert-butoxycarbonyl group . The free carboxylic acid analog (198.22 g/mol) lacks the methyl ester, which may reduce membrane permeability and oral bioavailability .

The discontinued sulfonamide analog (340.84 g/mol) highlights the importance of substituent choice; sulfonamides are prone to metabolic instability or toxicity .

Pharmacokinetic and Bioactivity Trends

- Ester vs. Carboxylic Acid : Methyl/ethyl esters enhance lipophilicity and absorption compared to free acids, but they may hydrolyze in vivo to active metabolites .

- Aminoacyl Side Chains: The 2-aminopropanoyl group in Denibulin and the target compound may interact with biological targets (e.g., kinases or proteases) via hydrogen bonding or ionic interactions .

Biological Activity

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is common in many biologically active molecules. Its molecular formula is , with a molecular weight of approximately 250.72 g/mol. The compound's unique structure allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. This compound can bind to various enzymes or receptors, modulating their activity, which may lead to antimicrobial and anticancer effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.

- Receptor Modulation : It can interact with receptors that play roles in cell proliferation and apoptosis, potentially influencing cancer cell behavior .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells, induce apoptosis, and disrupt cell cycle progression. These effects have been observed in several cancer cell lines, including breast cancer models .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

-

Anticancer Potential :

- In a recent investigation involving breast cancer cell lines (T47D), the compound demonstrated low micromolar range inhibition of cell proliferation and induced apoptosis through microtubule destabilization mechanisms. This study suggests that it could be further developed as a novel anticancer drug candidate .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₃·HCl |

| Molecular Weight | 250.72 g/mol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Activity | Induces apoptosis in T47D cells |

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-aminopropanoyl chloride with methyl piperidine-3-carboxylate, followed by hydrochloride salt formation. Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions (e.g., racemization) .

- Catalyst selection : Use of tertiary amines (e.g., triethylamine) to neutralize HCl generated during the reaction .

- Protecting groups : Temporary protection of the amine group in piperidine derivatives to prevent undesired interactions, as seen in analogous ethyl piperidine carboxylate syntheses .

Purification via recrystallization (using ethanol/water mixtures) is critical to achieve >98% purity, as validated by HPLC .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) to assess purity (>98% threshold) .

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm structural integrity, with emphasis on piperidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl signals (δ ~170 ppm) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks matching the theoretical mass (C₁₀H₁₇ClN₂O₃: ~272.7 g/mol) .

Q. What are the key safety considerations for handling and storing this compound in a laboratory setting?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and ANSI-approved safety goggles .

- Spill management : Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor via HPLC for ester hydrolysis (dominant at pH >7) or piperidine ring oxidation .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (~150°C), guiding storage conditions .

Advanced Research Questions

Q. What strategies can be employed to resolve stereochemical ambiguities in the synthesis of this compound?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers, critical for bioactive derivatives .

- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures (slow evaporation) .

- Dynamic NMR : Analyze restricted rotation of the 2-aminopropanoyl group to confirm conformational stability .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound against specific molecular targets?

- Methodological Answer :

- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes (e.g., for PI3K or mTOR targets) .

- Cell viability assays : Treat cancer cell lines (e.g., HeLa or MCF-7) with 1–100 µM compound for 48 hours, followed by MTT staining to quantify IC₅₀ values .

- Binding affinity studies : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., GPCRs) to measure KD values .

Q. What methodologies are effective in identifying and quantifying degradation products under accelerated stability testing?

- Methodological Answer :

- LC-MS/MS : Pair with a Q-TOF mass analyzer to detect low-abundance degradants (e.g., hydrolyzed carboxylic acid or oxidized piperidine derivatives) .

- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) or 3% H2O2 to simulate photolytic and oxidative pathways .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify degradation without reference standards .

Q. How should contradictory data regarding the compound's solubility and partition coefficients (LogP) be analyzed and reconciled?

- Methodological Answer :

- Solubility determination : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C, validated by UV spectrophotometry .

- LogP measurement : Compare experimental (HPLC retention time vs. reference standards) and computational (ChemAxon or ACD/Labs) values to identify method-specific biases .

- Statistical analysis : Apply Bland-Altman plots to assess agreement between techniques and identify outliers due to pH-dependent ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.